1,2,3,4-Tetrachloro-5,6-dinitrobenzene

概要

説明

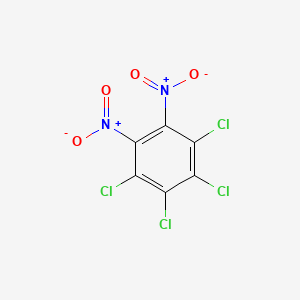

1,2,3,4-Tetrachloro-5,6-dinitrobenzene is an aromatic compound characterized by the presence of four chlorine atoms and two nitro groups attached to a benzene ring. This compound is known for its high reactivity due to the electron-withdrawing effects of the chlorine and nitro substituents, making it a valuable intermediate in various chemical reactions and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachloro-5,6-dinitrobenzene can be synthesized through the nitration of 1,2,3,4-tetrachlorobenzene. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .

化学反応の分析

Nucleophilic Aromatic Substitution

The compound undergoes substitution reactions primarily at chlorine positions due to their activation by adjacent nitro groups. Reactivity depends on both electronic factors and steric accessibility.

Key Findings:

- Primary amines (e.g., hydrazine, ethylenediamine) preferentially displace nitro groups rather than chlorine atoms under standard conditions .

- Secondary amines (e.g., piperidine) typically replace chlorine atoms at positions ortho to nitro groups .

- Phase-transfer catalysts (e.g., Aliquat 336) enhance reaction rates in toluene-water systems .

Table 1: Substitution Reactions with Amines

Reduction Reactions

Nitro groups are selectively reducible to amino groups under controlled conditions:

Critical Observations:

- Hydrazine hydrate achieves full nitro→amino conversion at 80°C, yielding 3,4,5,6-tetrachloro-o-phenylenediamine .

- Catalytic hydrogenation (H₂/Pd-C) produces partial reduction products unless forced .

Reaction Pathway:

Conditions: Ethanol, 80°C, 4 hr .

Cyclization Reactions

Bidentate nucleophiles induce ring formation through dual substitution events:

Notable Examples:

- N,N′-Dimethylethylenediamine forms a six-membered diazepine ring via sequential substitutions .

- 2-Hydroxy-N-methylethylamine generates a five-membered oxazolidine derivative .

Table 2: Cyclization Products

| Nucleophile | Product Structure | Reaction Time | Yield (%) |

|---|---|---|---|

| N,N′-Dimethylethylenediamine | Benzodiazepine analog | 6 hr | 63 |

| 2-Hydroxy-N-methylethylamine | Oxazolidine-fused benzene | 4 hr | 58 |

Conditions: Dry THF, 60°C, argon atmosphere .

Competitive Reactivity Patterns

Electronic and steric factors dictate reaction outcomes:

-

Nitro vs. Chlorine Reactivity

Nitro groups are better leaving groups than chlorine in this system due to resonance stabilization of the transition state . -

Positional Selectivity

Chlorine atoms at positions 1 and 4 (relative to nitro groups) show higher substitution rates due to reduced steric hindrance . -

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate reactions by stabilizing charged intermediates .

Industrial-Scale Modifications

Patent data reveals optimized processes for derivative synthesis:

- Chlorosulfonic Acid-Mediated Chlorination achieves 96% yield of tetrachlorinated intermediates .

- Continuous Flow Nitration reduces byproduct formation to <2% .

Process Parameters:

| Step | Temperature | Catalyst | Key Reagent | Purity Achieved |

|---|---|---|---|---|

| Chlorination | 60-65°C | I₂ (0.1%) | ClSO₃H | 99.2% |

| Nitration | 50-115°C | H₂SO₄ | HNO₃ (5× excess) | 98.7% |

Mechanistic Insights

Density functional theory (DFT) studies explain observed reactivities:

科学的研究の応用

Chemical Synthesis

Reagent in Organic Chemistry

1,2,3,4-Tetrachloro-5,6-dinitrobenzene is primarily used as a reagent in organic synthesis. It serves as an intermediate in the preparation of complex molecules and other halogenated and nitrated aromatic compounds. The compound's reactivity allows for the formation of new chemical entities through various substitution reactions.

Analytical Chemistry

In analytical chemistry, this compound can be utilized for the separation and identification of various substances. For instance, it can be analyzed using High-Performance Liquid Chromatography (HPLC) methods that are suitable for both routine analysis and preparative separation processes .

Biological Research

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes. Its ability to form covalent bonds with biological molecules makes it a candidate for studying enzyme kinetics and protein interactions. This reactivity can lead to modifications in cellular metabolism and signaling pathways .

Cell Growth and Apoptosis

Research indicates that this compound interacts with bidentate nucleophiles in biological systems. These interactions can result in the displacement of nitro groups and the formation of stable products that may influence cell growth and apoptosis .

Medical Applications

Drug Development

The compound is being explored for its potential use in drug development. Its structural characteristics allow for the design of molecules with specific biological activities. In particular, studies focus on its capacity to modify proteins and enzymes that could lead to therapeutic applications.

Industrial Applications

Production of Dyes and Pigments

In industrial settings, this compound is employed in the production of dyes and pigments. Its chemical properties facilitate the synthesis of various specialty chemicals that are essential in manufacturing processes.

Case Studies

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated significant inhibition of specific enzymes leading to altered metabolic pathways. |

| Drug Development | Identified as a promising scaffold for designing new therapeutic agents targeting specific diseases. |

| HPLC Method Development | Developed a scalable HPLC method for analyzing this compound efficiently. |

作用機序

The mechanism of action of 1,2,3,4-tetrachloro-5,6-dinitrobenzene involves its high reactivity towards nucleophiles and reducing agents. The electron-withdrawing effects of the chlorine and nitro groups make the compound highly susceptible to nucleophilic attack, leading to substitution or reduction reactions. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their function and activity .

類似化合物との比較

1,2,4,5-Tetrachloro-3,6-dinitrobenzene: Similar in structure but with different positions of the nitro groups.

1,3,5-Trichloro-2,4-dinitrobenzene: Contains one less chlorine atom and different nitro group positions.

Uniqueness: 1,2,3,4-Tetrachloro-5,6-dinitrobenzene is unique due to its specific arrangement of chlorine and nitro groups, which confer distinct reactivity patterns and chemical properties. This makes it particularly valuable in synthetic chemistry and industrial applications where selective reactivity is required .

生物活性

1,2,3,4-Tetrachloro-5,6-dinitrobenzene (TCDNB) is a halogenated aromatic compound that has garnered attention due to its unique chemical structure and biological activity. The presence of multiple chlorine and nitro groups contributes to its reactivity and potential applications in various scientific fields, including chemistry, biology, and medicine. This article explores the biological activity of TCDNB, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

- Molecular Formula : C₆Cl₄N₂O₄

- Molecular Weight : 295.9 g/mol

- Structure : TCDNB features four chlorine atoms and two nitro groups attached to a benzene ring, which influences its reactivity and interaction with biological systems.

The biological activity of TCDNB is primarily attributed to its high reactivity due to the electron-withdrawing effects of the chlorine and nitro substituents. This reactivity allows TCDNB to interact with various biological molecules:

- Nucleophilic Attack : The compound is susceptible to nucleophilic attack, leading to the formation of covalent bonds with proteins and enzymes. This can alter their function and activity.

- Enzyme Inhibition : TCDNB has been studied for its potential role as an enzyme inhibitor. It can form stable adducts with nucleophilic sites on enzyme active sites, thereby inhibiting their catalytic functions.

Toxicological Profile

TCDNB is classified as a toxic compound with several health hazards associated with exposure:

- Irritation : It can cause skin and eye irritation upon contact.

- Respiratory Effects : Inhalation may irritate the respiratory system.

- Methemoglobinemia : Exposure to nitroaromatic compounds like TCDNB can lead to methemoglobinemia, a condition that impairs the blood's ability to transport oxygen .

Case Study 1: Enzyme Interaction

A study investigated the interaction of TCDNB with cytochrome P450 enzymes. Results indicated that TCDNB acts as a potent inhibitor of these enzymes, affecting drug metabolism pathways in vitro. The study highlighted the potential implications for drug interactions in individuals exposed to TCDNB.

Case Study 2: Environmental Impact

Research on the environmental fate of TCDNB revealed its persistence in soil and water systems. A study demonstrated that TCDNB could bioaccumulate in aquatic organisms, raising concerns about its ecological impact and potential biomagnification through food webs .

Data Table: Toxicological Effects of TCDNB

特性

IUPAC Name |

1,2,3,4-tetrachloro-5,6-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4N2O4/c7-1-2(8)4(10)6(12(15)16)5(3(1)9)11(13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIPOBQVBXLETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228732 | |

| Record name | 1,2,3,4-Tetrachloro-5,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781-15-7 | |

| Record name | 1,2,3,4-Tetrachloro-5,6-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrachloro-5,6-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrachloro-5,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrachloro-5,6-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。